molecular formula C16H15NO3 B11059031 7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B11059031
M. Wt: 269.29 g/mol
InChI Key: UHXNNKILUKBELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE is a synthetic organic compound belonging to the class of quinolinones This compound is characterized by the presence of a hydroxy group at the 7th position and a methoxyphenyl group at the 4th position on the quinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common method includes the Claisen condensation of 3-methoxyacetophenone with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired quinolinone . The reaction conditions often involve the use of strong bases like sodium ethoxide and acidic conditions for cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 7-oxo-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone.

    Reduction: 7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone.

    Substitution: Various substituted quinolinones depending on the nucleophile used.

Scientific Research Applications

7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylquinolinone: Similar structure but with a methyl group instead of a methoxyphenyl group.

    7-Hydroxy-4-phenylquinolinone: Similar structure but with a phenyl group instead of a methoxyphenyl group.

    7-Hydroxy-4-(4-methoxyphenyl)quinolinone: Similar structure but with a different position of the methoxy group.

Uniqueness

7-HYDROXY-4-(3-METHOXYPHENYL)-3,4-DIHYDRO-2(1H)-QUINOLINONE is unique due to the specific positioning of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs, potentially leading to distinct therapeutic effects.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

7-hydroxy-4-(3-methoxyphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C16H15NO3/c1-20-12-4-2-3-10(7-12)14-9-16(19)17-15-8-11(18)5-6-13(14)15/h2-8,14,18H,9H2,1H3,(H,17,19)

InChI Key

UHXNNKILUKBELD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C=CC(=C3)O

Origin of Product

United States

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